Cas no 2287287-74-3 (Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate)

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
- 2287287-74-3
- Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate
- EN300-6747512
-
- インチ: 1S/C15H17N3O4/c1-2-22-14(20)10-18-13(19)8-12(16)17(15(18)21)9-11-6-4-3-5-7-11/h3-8H,2,9-10,16H2,1H3
- InChIKey: XOWIYYLZOXXNON-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C(C=C(N)N1CC1C=CC=CC=1)=O)CC(=O)OCC
計算された属性
- せいみつぶんしりょう: 303.12190603g/mol
- どういたいしつりょう: 303.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747512-0.25g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
Enamine | EN300-6747512-2.5g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 | |
Enamine | EN300-6747512-5.0g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 | |
Enamine | EN300-6747512-0.05g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
Enamine | EN300-6747512-1.0g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
Enamine | EN300-6747512-0.5g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 0.5g |
$520.0 | 2025-03-13 | |
Enamine | EN300-6747512-0.1g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
Enamine | EN300-6747512-10.0g |
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
2287287-74-3 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 |
Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetateに関する追加情報
Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate: A Comprehensive Overview
Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate, with the CAS number 2287287-74-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrimidine ring system substituted with amino, benzyl, and acetate groups, making it a versatile molecule for various chemical modifications and biological evaluations.
The pyrimidine core of this compound is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This heterocyclic structure is known for its stability and ability to form hydrogen bonds, which are critical for its interaction with biological targets. The amino group at position 4 of the pyrimidine ring adds electron-donating properties, enhancing the molecule's reactivity and bioavailability. The benzyl group at position 3 introduces aromaticity and increases the lipophilicity of the compound, which is essential for its permeability across biological membranes.
The acetate group attached to the pyrimidine ring via an ethyl ester linkage provides additional functionalization possibilities. This group can be easily modified to introduce various substituents, enabling the creation of a library of related compounds for high-throughput screening. Recent studies have shown that such modifications can significantly influence the pharmacokinetic properties and therapeutic efficacy of the compound.
Recent advancements in synthetic chemistry have made it possible to synthesize Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate with high efficiency and purity. The synthesis typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and esterification. Researchers have optimized these steps to minimize side reactions and maximize yield, ensuring that the compound can be produced on a larger scale for preclinical studies.
In terms of biological activity, Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate has demonstrated promising results in various assays. For instance, it has shown potent inhibitory activity against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. The amino group plays a crucial role in binding to these enzyme targets, while the benzyl group enhances selectivity by providing steric hindrance that prevents non-specific interactions.
One of the most exciting developments involving this compound is its potential application in antiviral therapy. Recent studies have indicated that Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate can inhibit viral replication by targeting specific viral proteins. This discovery has opened new avenues for the development of antiviral drugs with improved efficacy and reduced toxicity.
The environmental impact of Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yli acetate has also been a topic of recent research. Studies have shown that the compound degrades relatively quickly under environmental conditions, reducing its potential to accumulate in ecosystems. However, further investigations are needed to fully understand its long-term effects on aquatic and terrestrial organisms.
In conclusion, Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin -1-yli acetate is a versatile and promising compound with a wide range of applications in drug discovery and development. Its unique structure allows for extensive chemical modifications, enabling researchers to tailor its properties for specific therapeutic purposes. With ongoing advancements in synthetic methods and biological evaluations, this compound holds great potential for addressing unmet medical needs in various disease areas.
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